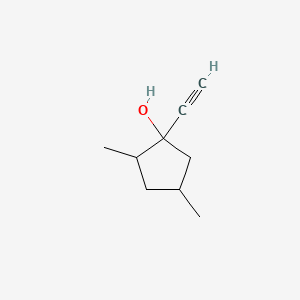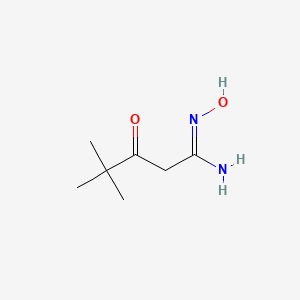
1-Ethynyl-2,4-dimethylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2,4-dimethylcyclopentan-1-ol is an organic compound with a unique structure that includes an ethynyl group and two methyl groups attached to a cyclopentanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,4-dimethylcyclopentan-1-ol typically involves the alkylation of cyclopentanone derivatives followed by the introduction of the ethynyl group. One common method includes the reaction of 2,4-dimethylcyclopentanone with ethynylmagnesium bromide under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-2,4-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 1-ethynyl-2,4-dimethylcyclopentanone.
Reduction: Formation of 1-ethyl-2,4-dimethylcyclopentan-1-ol.
Substitution: Formation of various substituted cyclopentanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethynyl-2,4-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-2,4-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or inhibition of specific signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-Ethynyl-2,2-dimethylcyclopentan-1-ol
- 2,2-Dimethylcyclopentan-1-ol
Comparison: 1-Ethynyl-2,4-dimethylcyclopentan-1-ol is unique due to the position of its methyl groups and the presence of the ethynyl group. This structural difference can lead to variations in reactivity, stability, and biological activity compared to similar compounds. For example, the presence of the ethynyl group may enhance its ability to participate in specific chemical reactions or interactions with biological targets.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-ethynyl-2,4-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H14O/c1-4-9(10)6-7(2)5-8(9)3/h1,7-8,10H,5-6H2,2-3H3 |
Clé InChI |
LZYHUBGKWWCLEU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C1)(C#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)

![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)








![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)

